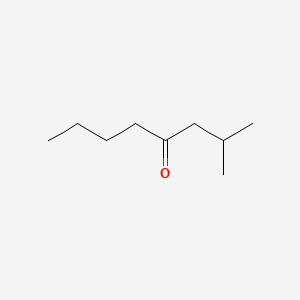

2-Methyloctan-4-on

Übersicht

Beschreibung

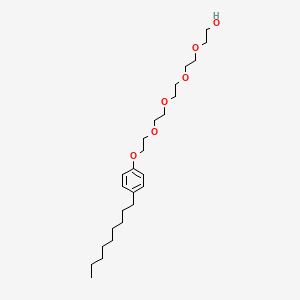

2-Methyloctan-4-one is a ketone.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

2-Methyl-4-octanon: wird als Keton-Baustein in der Proteomics-Forschung eingesetzt . Proteomics, die groß angelegte Untersuchung von Proteinen, ist entscheidend für das Verständnis zellulärer Prozesse. Die Rolle der Verbindung in diesem Bereich umfasst die Vorbereitung von Proben oder die Synthese von Peptiden und Proteinen für analytische Zwecke.

Pharmazeutische Zwischenprodukte

Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Arzneimittel . Seine chemischen Eigenschaften ermöglichen die Einarbeitung in verschiedene Stadien der Arzneimittelentwicklung, einschließlich der Herstellung von pharmazeutischen Wirkstoffen (APIs).

Analytische Chemie

Diese Verbindung kann aufgrund ihrer wohldefinierten physikalischen und chemischen Eigenschaften als Standard- oder Referenzmaterial in der analytischen Chemie verwendet werden, um Instrumente zu kalibrieren oder Methoden zu validieren, insbesondere in der Gaschromatographie oder Massenspektrometrie .

Eigenschaften

IUPAC Name |

2-methyloctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSKJDZASFIJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074308 | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-38-8 | |

| Record name | 4-Octanone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methyl-4-octanone interact with agave weevils and what are the downstream effects?

A1: 2-Methyl-4-octanone is a volatile compound that acts as an aggregation pheromone for agave weevils. [, , , ] It is released by male weevils and attracts both males and females, facilitating mating and aggregation on host plants. [] This attraction is mediated through the weevils' olfactory system, where specialized receptors on their antennae detect and bind to the pheromone molecules. [] This binding triggers a neural response that ultimately leads to behavioral changes, prompting the weevils to move towards the source of the pheromone. [, ]

Q2: Are there any alternative attractants to 2-Methyl-4-octanone for monitoring agave weevil populations?

A3: Research has explored the use of fermented agave tissue as a potential attractant for agave weevils in conjunction with 2-Methyl-4-octanone. [] It was found that traps baited with both the pheromone and fermented agave tissue captured significantly more weevils compared to other combinations. [] This suggests that volatile compounds released during agave fermentation might act synergistically with the pheromone to enhance attraction.

Q3: How does the genetic diversity of agave weevil populations affect their response to 2-Methyl-4-octanone?

A4: Studies have indicated that genetic variations, particularly in the mitochondrial DNA (mtDNA) of agave weevils, could be linked to differences in their responses to 2-Methyl-4-octanone. [] This suggests that populations with distinct genetic backgrounds, possibly due to geographical isolation or adaptation to different host plants, might exhibit varied sensitivities or preferences for the pheromone. This finding has implications for developing targeted pest management strategies based on regional variations in weevil populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)